molecular formula C12H11N5O3 B11389481 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide CAS No. 899379-12-5

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B11389481
CAS No.: 899379-12-5
M. Wt: 273.25 g/mol
InChI Key: VGKOVICIDHWYGG-UHFFFAOYSA-N
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Description

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazolo[1,5-a]pyrimidine core in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fuming nitric acid for nitration, Raney nickel for reduction, and acetyl acetone for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can lead to the formation of nitro derivatives, while reduction can yield amino derivatives .

Mechanism of Action

The mechanism of action of N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth . By inhibiting these kinases, the compound can modulate various biological processes, making it a potential therapeutic agent for inflammatory and proliferative diseases.

Comparison with Similar Compounds

Similar compounds to N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide include other triazolopyrimidines such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share the triazolopyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents that confer distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

899379-12-5

Molecular Formula

C12H11N5O3

Molecular Weight

273.25 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H11N5O3/c1-6-7(2)13-12-15-11(16-17(12)10(6)19)14-9(18)8-4-3-5-20-8/h3-5H,1-2H3,(H2,13,14,15,16,18)

InChI Key

VGKOVICIDHWYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=CO3)C

solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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